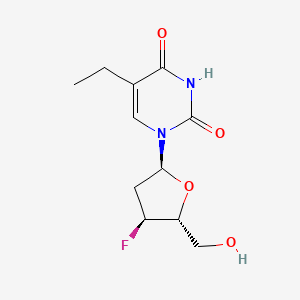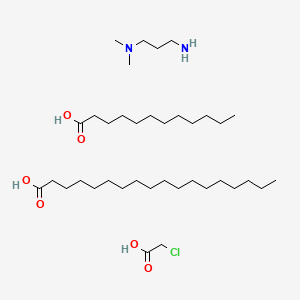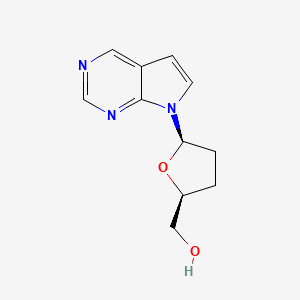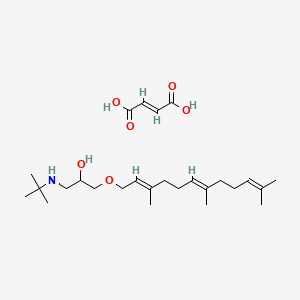
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the t-butylamino group: This can be achieved through the reaction of t-butylamine with an appropriate halide or ester.
Attachment of the dodecatrienyl ether group: This step involves the reaction of a dodecatrienyl alcohol with an appropriate halide or ester to form the ether linkage.
Combination of the two groups: The final step involves the reaction of the t-butylamino group with the dodecatrienyl ether group under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol hydrochloride
- 1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol sulfate
Uniqueness
1-(t-Butylamino)-3-((3,7,11-trimethyl-2,6,10-dodecatrienyl)oxy)-2-propanol maleate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
80762-85-2 |
|---|---|
Fórmula molecular |
C26H45NO6 |
Peso molecular |
467.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]propan-2-ol |
InChI |
InChI=1S/C22H41NO2.C4H4O4/c1-18(2)10-8-11-19(3)12-9-13-20(4)14-15-25-17-21(24)16-23-22(5,6)7;5-3(6)1-2-4(7)8/h10,12,14,21,23-24H,8-9,11,13,15-17H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b19-12+,20-14+;2-1+ |
Clave InChI |
WTZBWMKHXDEZLF-ACOPWBAVSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/COCC(CNC(C)(C)C)O)/C)/C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(=CCCC(=CCCC(=CCOCC(CNC(C)(C)C)O)C)C)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3R,8AS)-8-(2-{(4S,6S)-3-(4-Hydroxy-3-methoxybenzyl)-4-[2-(methylamino)-2-oxoethyl]-2-oxo-1,3-oxazinan-6-YL}ethyl)-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL (2R)-2-methylbutanoate](/img/structure/B12788288.png)
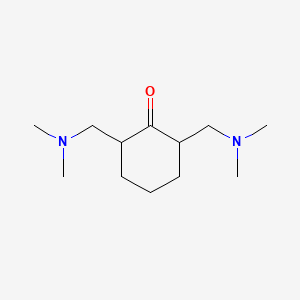

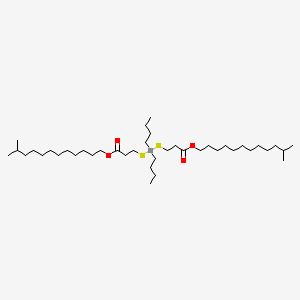

![6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one;hydrochloride](/img/structure/B12788322.png)

